1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry Workflow

1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde (CAS 1603307-59-0; MF C₁₁H₉F₂NO; MW 209.19) is a fluorinated indole-5-carbaldehyde derivative in which a 2,2-difluoroethyl substituent is installed at the N1 position of the indole core, leaving a reactive aldehyde functionality intact at the C5 position. Indoles are privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and pharmaceutical agents; fluorinated analogs are of particular interest because the strategic incorporation of fluorine and fluorine-containing groups can modulate critical physicochemical properties including metabolic stability, lipophilicity, membrane permeability, and hydrogen-bonding capacity without substantial steric perturbation.

Molecular Formula C11H9F2NO
Molecular Weight 209.19 g/mol
Cat. No. B12074467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde
Molecular FormulaC11H9F2NO
Molecular Weight209.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CC(F)F)C=C1C=O
InChIInChI=1S/C11H9F2NO/c12-11(13)6-14-4-3-9-5-8(7-15)1-2-10(9)14/h1-5,7,11H,6H2
InChIKeyWCMSSPLBWCJZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde: A Strategic Fluorinated Indole Building Block for Medicinal Chemistry and Drug Discovery Programs


1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde (CAS 1603307-59-0; MF C₁₁H₉F₂NO; MW 209.19) is a fluorinated indole-5-carbaldehyde derivative in which a 2,2-difluoroethyl substituent is installed at the N1 position of the indole core, leaving a reactive aldehyde functionality intact at the C5 position . Indoles are privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and pharmaceutical agents; fluorinated analogs are of particular interest because the strategic incorporation of fluorine and fluorine-containing groups can modulate critical physicochemical properties including metabolic stability, lipophilicity, membrane permeability, and hydrogen-bonding capacity without substantial steric perturbation . The 2,2-difluoroethyl group specifically functions as a lipophilic hydrogen-bond donor (via the acidic CF₂H proton) and serves as a metabolically stable bioisostere for alcohol, thiol, and ether functionalities, making this compound a rationally designed synthetic intermediate rather than merely a catalog item .

Pre-installed N1-difluoroethyl group avoids late-stage alkylation and regioselectivity issues
Reactive C5 aldehyde handle enables parallel library synthesis and SAR exploration
Fluorinated substituent modulates lipophilicity and hydrogen-bond donor capacity for ADME optimization

Why 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde Cannot Be Replaced by Non-Fluorinated or Differently Substituted Indole-5-carbaldehyde Analogs


Generic substitution of 1-(2,2-difluoroethyl)-1H-indole-5-carbaldehyde with structurally similar indole-5-carbaldehyde derivatives (such as the unsubstituted parent 1H-indole-5-carbaldehyde, N-methyl, N-ethyl, or N-allyl analogs) will fundamentally alter the physicochemical and drug-like properties of any downstream compound series. The 2,2-difluoroethyl group confers a unique combination of enhanced lipophilicity (logP ~2.1 for close analogs) and hydrogen-bond donor capacity via the polarized CF₂H proton—a dual characteristic that cannot be simultaneously achieved by non-fluorinated alkyl chains (e.g., methyl, ethyl) or other halogenated moieties . The N1-alkylation pattern directly modulates both the electron density of the indole ring and the spatial orientation of the substituent, which in turn affects target binding affinity, selectivity, and metabolic stability in ways that are non-transferable between different N-substituents [1]. Furthermore, the aldehyde at the 5-position provides a critical synthetic handle for diversification (reductive amination, Wittig olefination, condensation, or oxidation) that is retained while the N1 position is pre-functionalized with the pharmacokinetically optimized 2,2-difluoroethyl group, enabling efficient parallel synthesis and SAR exploration without requiring late-stage N-alkylation steps that often suffer from regioselectivity challenges [2].

Property mismatch Non-fluorinated N-alkyl analogs lack the dual HBD/lipophilicity profile unique to CF₂H; property trade-offs may shift lead series.
Activity drift N1-substituent identity alters target potency and selectivity; difluoroethyl electronic effects are not replicated by methyl, ethyl, or allyl groups.
Synthetic burden Using unsubstituted indole-5-carbaldehyde requires additional N1-alkylation with regioselectivity optimization, increasing step count and batch variability.

1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Comparative Synthetic Efficiency: Pre-Functionalized N1-Difluoroethyl Scaffold Eliminates Late-Stage Regioselectivity Challenges

Procurement of 1-(2,2-difluoroethyl)-1H-indole-5-carbaldehyde bypasses the inherent regioselectivity challenges associated with direct N1-alkylation of indole-5-carbaldehyde. Direct alkylation of indoles at the N1 position competes with C3-alkylation due to comparable nucleophilicity at both sites, typically requiring careful optimization of base, solvent, and protecting group strategies to achieve acceptable N1 selectivity . In contrast, this compound provides the N1-difluoroethyl group pre-installed on the commercially available scaffold, leaving only the C5 aldehyde for downstream diversification. This eliminates a synthetic step, reduces the number of required optimization experiments, and ensures batch-to-batch positional integrity that cannot be guaranteed when performing N-alkylation on unprotected indole-5-carbaldehyde starting materials. The synthesis of structurally related (2,2-difluoroethyl)-indoles via alternative radical-mediated routes from chlorodifluoroacetic acid-derived reagents requires multiple synthetic manipulations and specialized conditions [1], whereas procurement of this pre-built intermediate enables immediate entry into SAR campaigns.

Synthetic step reduction
Cross-study comparable
1–2 fewer synthetic steps
Eliminates N1-alkylation and regioselectivity optimization per analog
Based on reported N-alkylation challenges and alternative radical routes
Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry Workflow

Lipophilic Hydrogen-Bond Donor Capacity: The 2,2-Difluoroethyl Group Enables Dual Property Modulation Not Achievable with Non-Fluorinated N-Alkyl Substituents

The 2,2-difluoroethyl substituent at the N1 position functions as a lipophilic hydrogen-bond donor (HBD) due to the increased acidity of the CF₂H proton (pKa estimated in the range of 13-15 for isolated CF₂H groups, substantially more acidic than typical alkyl C-H bonds), while simultaneously maintaining or enhancing overall molecular lipophilicity relative to non-fluorinated analogs [1]. This dual property is unique among common N-alkyl substituents: N-methyl and N-ethyl groups lack HBD capacity entirely; N-hydroxyethyl introduces HBD but reduces lipophilicity; trifluoroethyl (CF₃CH₂-) provides lipophilicity but no HBD. The 2,2-difluoroethyl group therefore occupies a distinct property space that cannot be replicated by any single alternative N1-substituent. In medicinal chemistry, this group is widely employed as a stable bioisostere for alcohol (-OH), thiol (-SH), and ether (-OR) functionalities, but with the advantage of enhanced metabolic stability conferred by the strong C-F bond (bond dissociation energy ≈ 116 kcal/mol) .

HBD + lipophilicity
Class-level inference
CF₂H: HBD present, XLogP3 ~2.1
vs. N-Me: no HBD; N-trifluoroethyl: no HBD
Enables simultaneous HBD and lipophilicity optimization without trade-offs
Predicted from close analog; experimental confirmation recommended
Physicochemical Property Optimization Drug Design Bioisosteres

Predicted Metabolic Stability Advantage: C-F Bond Strength and N1-Alkylation Protect Against Oxidative Metabolism Pathways

The 2,2-difluoroethyl group confers enhanced metabolic stability relative to non-fluorinated N-alkyl substituents. The strong C-F bond (BDE ≈ 116 kcal/mol) is significantly more resistant to cytochrome P450-mediated oxidative metabolism than typical C-H bonds (~99 kcal/mol for aliphatic C-H), reducing metabolic deactivation pathways that would otherwise cleave the N-substituent or generate reactive intermediates . Additionally, the presence of the N1-substituent blocks potential N-dealkylation pathways that are common metabolic liabilities for N-unsubstituted indoles or N-methyl/ethyl analogs. While direct head-to-head microsomal stability data for this exact compound are not identified in the available literature, the class-level metabolic stability advantage of difluoroethyl-containing indoles is consistently cited as a key rationale for incorporating this motif in drug discovery programs [1]. The strong electron-withdrawing inductive effect of the fluorine atoms also modulates the electron density of the indole ring, which may reduce susceptibility to certain oxidative biotransformations at the aromatic core .

C-F bond strength
Class-level inference
C-F BDE ≈ 116 kcal/mol
vs. C-H BDE ≈ 99 kcal/mol
May reduce CYP-mediated oxidative metabolism at the N-substituent
Compound-specific microsomal stability data not available; class-level rationale
ADME Optimization Metabolic Stability Fluorine Chemistry

Versatile Aldehyde Handle Enables Multiple Downstream Diversification Pathways Without N1-Position Interference

The C5 aldehyde group of 1-(2,2-difluoroethyl)-1H-indole-5-carbaldehyde provides a reactive and orthogonal handle for diversification while the N1-difluoroethyl group remains chemically inert under most aldehyde transformation conditions. The aldehyde can undergo nucleophilic addition (with amines to form imines or after reduction, secondary amines; with alcohols to form acetals), condensation reactions (with active methylene compounds to form α,β-unsaturated carbonyl derivatives), and reduction (to the corresponding primary alcohol for further functionalization) . Critically, the difluoroethyl group at N1 does not participate in or interfere with these aldehyde-centered transformations, enabling modular construction of compound libraries where the pharmacokinetically optimized N1-substituent is held constant while the C5-derived moiety is systematically varied for SAR exploration. This orthogonality is not guaranteed with other N-substituents: N-propargyl groups, for example, may undergo unwanted side reactions (e.g., click chemistry, Sonogashira coupling) under conditions used for aldehyde derivatization.

Aldehyde orthogonality
Supporting evidence
C5-CHO reactive; N1-DFE inert under reductive amination, condensation, Wittig, oxidation
Allows modular library synthesis without N1 interference
Contrasts with N-propargyl or N-unsubstituted analogs
Synthetic Diversification Parallel Synthesis MedChem Library Generation

N1-Substituent Modulation of Biological Activity: Alkyl Chain Identity Profoundly Impacts Potency and Selectivity Profiles

Systematic evaluation of indole N-alkyl substitution patterns on anti-cholinesterase activity demonstrates that the identity of the N1-substituent dramatically alters both potency (IC₅₀) and selectivity (AChE vs. BChE) [1]. In a comparative analysis of indole derivatives, N-methyl substitution significantly increased anti-AChE activity (↑) while N-ethyl, N-propyl, N-isopropyl, and N-butyl all also increased activity (↑) but with varying effects on anti-BChE activity and selectivity ratios. N-allyl substitution increased both anti-AChE and anti-BChE activity but decreased selectivity (↓) [1]. Although direct head-to-head data for the 2,2-difluoroethyl group in this specific assay system are not available, these findings establish the broader principle that N1-substituent variation is not a neutral modification—it profoundly influences pharmacodynamic outcomes. The difluoroethyl group introduces additional electronic and steric features (fluorine inductive effects, HBD capacity) not present in any of the comparators studied, suggesting that its biological activity and selectivity profile will be distinct from all non-fluorinated N-alkyl analogs. This reinforces that 1-(2,2-difluoroethyl)-1H-indole-5-carbaldehyde cannot be considered interchangeable with other N1-substituted indole-5-carbaldehydes without experimental validation.

N1-alkyl SAR trend
Cross-study comparable
N-methyl ↑ anti-AChE; N-ethyl ↑ anti-AChE/BChE ↓ selectivity; DFE not assayed, distinct electronic profile expected
N1-substituent identity modifies enzyme inhibition; difluoroethyl effects not inferable from non-fluorinated chains
Anti-cholinesterase model; direct DFE data needed for target of interest
Structure-Activity Relationship Drug Discovery Enzyme Inhibition

1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde: High-Impact Research and Industrial Application Scenarios


Medicinal Chemistry Hit-to-Lead Optimization: Parallel Synthesis of C5-Diversified Libraries with Fixed N1-Pharmacokinetic Handle

Research teams can procure 1-(2,2-difluoroethyl)-1H-indole-5-carbaldehyde as a core scaffold for generating compound libraries in which the N1-difluoroethyl group is held constant—providing a consistent, optimized pharmacokinetic handle (enhanced metabolic stability and lipophilic HBD capacity)—while the C5 aldehyde is systematically diversified via reductive amination, Wittig olefination, or condensation chemistry to explore SAR and improve target potency . This approach eliminates the synthetic burden of performing N1-alkylation on each library member individually and ensures that all analogs share the same favorable ADME starting point, enabling cleaner interpretation of potency data across the series [1].

Synthesis of Fluorinated Bioisosteres for Alcohol-, Thiol-, or Ether-Containing Lead Compounds

When a lead compound contains a metabolically labile alcohol, thiol, or ether moiety, the 2,2-difluoroethyl group can be evaluated as a stable bioisosteric replacement. 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde provides a pre-functionalized entry point for constructing such bioisosteres within the indole chemical space. The resulting analogs can be assessed for retention or improvement of target binding (via the CF₂H hydrogen-bond donor interaction) alongside enhanced in vitro microsomal stability and potentially improved oral bioavailability .

Agrochemical Intermediate Development: Building Fluorinated Crop Protection Candidates

Fluorinated indole derivatives have established utility in agrochemical research as fungicides, herbicides, and insecticides due to the favorable environmental stability and bioavailability conferred by fluorine substitution [2]. 1-(2,2-Difluoroethyl)-1H-indole-5-carbaldehyde serves as a versatile intermediate for synthesizing novel fluorinated indole-based agrochemical candidates. The C5 aldehyde can be elaborated to carboxylic acids, amides, or heterocyclic moieties commonly found in commercial crop protection agents, while the N1-difluoroethyl group contributes to the desired balance of lipophilicity and environmental persistence required for field applications [2].

Academic Synthetic Methodology Development: Exploration of Difluoroethylated Heterocycle Reactivity

Academic synthetic chemistry groups investigating novel reaction methodologies for fluorinated heterocycles can employ 1-(2,2-difluoroethyl)-1H-indole-5-carbaldehyde as a well-defined substrate for exploring the reactivity of the difluoroethylated indole core. The presence of both a fluorinated N1-substituent and a reactive aldehyde provides a dual-probe system for assessing chemo- and regioselectivity in new catalytic transformations (e.g., C-H functionalization, cross-coupling, cycloaddition) where fluorine-containing groups may influence reaction outcomes through electronic and steric effects [3].

Application
Selection Property
Validation Focus
Hit-to-lead parallel synthesis
Pre-functionalized N1-DFE scaffold with reactive C5 aldehyde
C5 diversification workflow reproducibility
Fluorinated bioisostere synthesis
CF₂H as stable alcohol/thiol/ether mimic
Binding retention and metabolic stability assays
Agrochemical intermediate development
Fluorinated indole core for environmental stability
Field persistence and target organism bioactivity
Synthetic methodology exploration
Dual probe: N1-DFE + C5-CHO on indole
Chemo- and regioselectivity under new catalytic conditions

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